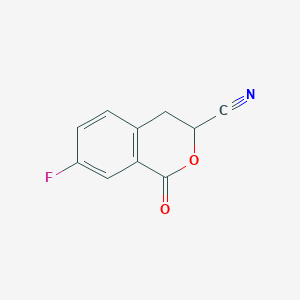![molecular formula C7H6ClN3 B13237310 3-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13237310.png)
3-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring structure consisting of a triazole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with formamidoxime, followed by cyclization using trifluoroacetic anhydride . Another approach includes the use of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles under base-promoted conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely to be applied.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include anhydrous potassium carbonate, DMF (dimethylformamide), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
3-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine has been explored for various scientific research applications, including:
Medicinal Chemistry: It has potential antiviral and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: Its derivatives may be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Synthesized using similar cyclization reactions.
Pyrazolo[3,4-d]pyrimidine: Explored for its potential in cancer treatment.
Uniqueness
3-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of a chloro group, which can be further modified to enhance its biological activity.
Propriétés
Formule moléculaire |
C7H6ClN3 |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
3-chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-5-3-2-4-6-9-10-7(8)11(5)6/h2-4H,1H3 |
Clé InChI |
ABIGBAVXOHJKTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=NN=C(N12)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


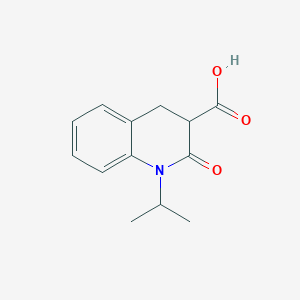
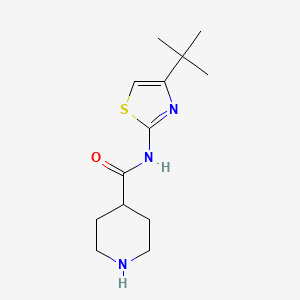

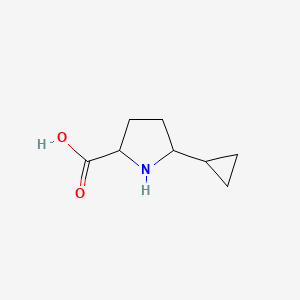
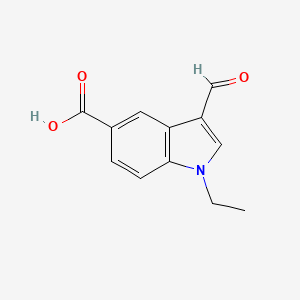

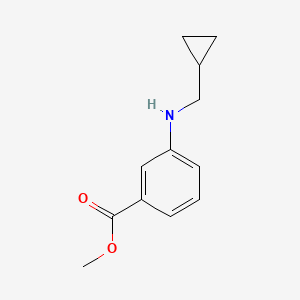
![2-[2-Chloro-1-(2-chloroethyl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13237256.png)
![2-[(2-Amino-3-methylpentyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13237275.png)
![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-YL)ethyl]piperazine](/img/structure/B13237291.png)
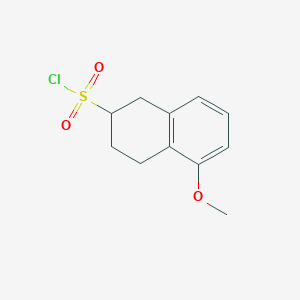
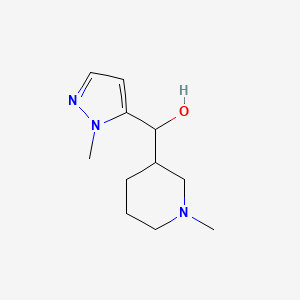
![2,2,4-Trimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13237308.png)
